ZM223 -

ZM223

Catalog Number: EVT-1785293
CAS Number:
Molecular Formula: C23H17F3N4O2S2
Molecular Weight: 502.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ZM223 is a potent non-covalent inhibitor of the NEDD8-activating enzyme, which plays a significant role in the regulation of protein neddylation. This compound is recognized for its potential therapeutic applications in cancer treatment due to its ability to disrupt the neddylation process, thereby affecting various cellular pathways associated with tumor growth and survival.

Source

ZM223 was identified through virtual screening methods aimed at discovering novel inhibitors targeting the NEDD8-activating enzyme. It is derived from a class of compounds known for their anticancer properties, and its development is part of ongoing research to enhance the efficacy of cancer therapies.

Classification

ZM223 falls under the category of enzyme inhibitors, specifically targeting the NEDD8-activating enzyme. This classification places it among other anticancer agents that modulate protein degradation pathways by interfering with ubiquitin-like modifications.

Synthesis Analysis

Methods

The synthesis of ZM223 involves several key steps that typically include:

  1. Initial Compound Design: Utilizing structure-based virtual screening to identify potential candidates.
  2. Chemical Synthesis: The compound is synthesized through a series of chemical reactions that may involve coupling reactions, functional group modifications, and purification processes.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The synthesis process often employs standard laboratory techniques, including:

  • Refluxing reactions to facilitate chemical transformations.
  • Chromatography methods for purification.
  • Analytical techniques for structural confirmation.
Molecular Structure Analysis

Structure

The molecular structure of ZM223 features a complex arrangement that supports its function as an inhibitor. Specific details about the molecular formula and structural components are crucial for understanding its interaction with the NEDD8-activating enzyme.

Data

The molecular weight and specific structural features can be represented as follows:

  • Molecular Formula: C₁₄H₁₅ClN₂O
  • Molecular Weight: Approximately 250.73 g/mol
Chemical Reactions Analysis

Reactions

ZM223 undergoes specific chemical reactions that are critical for its activity as an inhibitor. These reactions typically involve:

  1. Binding Interactions: ZM223 binds to the active site of the NEDD8-activating enzyme, preventing substrate access.
  2. Conformational Changes: The binding induces changes in the enzyme's conformation, disrupting its catalytic activity.

Technical Details

The mechanism by which ZM223 inhibits the NEDD8-activating enzyme involves non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.

Mechanism of Action

Process

ZM223 exerts its anticancer effects primarily through the inhibition of neddylation, a post-translational modification crucial for activating cullin-RING ligases involved in protein degradation pathways. By inhibiting this process, ZM223 leads to the accumulation of proteins that would otherwise be marked for degradation.

Data

Research indicates that ZM223 effectively reduces tumor cell proliferation in various cancer models by modulating key signaling pathways associated with cell cycle regulation and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: ZM223 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The compound's reactivity is primarily directed towards its target enzyme, with minimal off-target effects reported in preliminary studies.
Applications

Scientific Uses

ZM223 is primarily investigated for its potential applications in cancer therapy. Its ability to inhibit neddylation makes it a candidate for:

  • Cancer Treatment: Targeting solid tumors and hematological malignancies where neddylation plays a pivotal role in tumor progression.
  • Research Tool: Serving as a valuable tool in studying the neddylation process and its implications in cellular signaling pathways related to cancer biology.
Mechanistic Basis of ZM223 as a NEDD8 Activating Enzyme (NAE) Inhibitor

Structural Determinants of Non-Covalent NAE Binding Dynamics

ZM223 (C₂₃H₁₇F₃N₄O₂S₂; CAS 2031177-48-5) is characterized as a potent, orally active non-covalent inhibitor of the NEDD8-activating enzyme (NAE) [1] [7]. Its molecular architecture features a benzothiazole-aminobenzoic acid scaffold that enables selective interaction with the NAE catalytic pocket. Structural analyses reveal that the trifluoromethylphenyl moiety inserts into a hydrophobic subpocket of UBA3 (NAE’s catalytic subunit), while the benzothiazole nitrogen forms a critical hydrogen bond with Arg¹¹¹ of APPBP1 (NAE’s regulatory subunit) [2] [10]. This binding occurs without covalent modification of the catalytic cysteine (Cys¹⁶³), distinguishing ZM223 from adenosine sulfamate analogs like MLN4924 [10]. The 1,4-disubstituted piperidine fragment—identified in hybrid derivatives of ZM223—enhances binding affinity by forming π-H interactions with Ala¹⁷¹/Leu¹⁶⁶ and a salt bridge with Asp¹⁰⁰, stabilizing the closed conformation of NAE required for NEDD8 adenylation [2] [6].

Table 1: Structural Features of ZM223 and Binding Interactions with NAE

Structural ElementTarget DomainInteraction TypeBiological Consequence
Trifluoromethylphenyl groupUBA3 hydrophobic pocketVan der Waals forcesPrevents ATP/NEDD8-AMP accommodation
Benzothiazole nitrogenAPPBP1-Arg¹¹¹Hydrogen bondDisrupts NEDD8 C-terminal positioning
Central thioether linkageUBA3-Lys¹²⁴Polar interactionStabilizes closed NAE conformation
Piperidine ring (derivatives)Asp¹⁰⁰/Ala¹⁷¹Salt bridge/π-H interactionEnhances binding affinity and selectivity

Disruption of NEDD8-UBC12 Conjugation Cascade

ZM223 inhibits NAE with an IC₅₀ of 100 nM in HCT-116 colon cancer cells, effectively halting the transfer of activated NEDD8 to the E2 conjugating enzyme UBC12 (UBE2M) [1] [7]. Biochemical studies demonstrate that ZM223 (0.1–1 μM, 4-hour exposure) causes dose-dependent accumulation of unneddylated UBC12, disrupting the formation of the NEDD8~UBC12 thioester intermediate essential for downstream neddylation [1] [8]. This suppression occurs at the initial adenylation step, where ZM223 competitively occupies the NEDD8 binding site, preventing the formation of the high-energy NEDD8-AMP intermediate [10]. Consequently, the entire enzymatic cascade is arrested, reducing NEDD8-UBC12 complex levels by >80% at 1 μM in cellular assays [1]. Unlike covalent inhibitors, ZM223’s reversible mechanism allows dynamic control over CRL activity without permanent enzyme inactivation.

Table 2: Effects of ZM223 on NEDD8-UBC12 Conjugation

Concentration (μM)UBC12 AccumulationNEDD8-UBC12 Complex ReductionCell Line (IC₅₀)
0.1Moderate40–50%HCT-116: 100 nM
0.5Significant60–70%U2OS: 122 nM
1.0Maximal>80%MGC-803: 0.65 μM*

Data for gastric cancer cell line MGC-803 from ZM223 derivatives [2].

Modulation of Cullin-RING Ligase (CRL) Neddylation-Dependent Signaling

Inhibition of NAE by ZM223 impairs neddylation of all cullin isoforms (CUL1–5,7), preventing their activation and subsequent ubiquitin ligase activity [4] [6]. Non-neddylated cullins remain bound to the inhibitor protein CAND1 (Cullin-associated NEDD8-dissociated protein 1), which sequesters them from assembling functional CRL complexes [6] [10]. This results in the accumulation of CRL substrates:

  • Cell cycle regulators: p21 (CDKN1A), p27 (CDKN1B), and Wee1 increase 3–5 fold within 4 hours of ZM223 treatment, triggering G₂/M phase arrest [8] [10].
  • DNA repair machinery: CDT1 and BRCA1 stabilization occurs, sensitizing cells to DNA-damaging agents [4] [6].
  • Oncogenic transcription factors: Nuclear factor κB (NF-κB) and hypoxia-inducible factor 1α (HIF-1α) are dysregulated due to impaired degradation [4] [10].

In HCT-116 cells, ZM223 (1 μM) reduces global cullin neddylation by >70%, with CUL1 and CUL3 being the most affected isoforms [1] [8]. This substrate accumulation induces irreversible growth suppression across diverse malignancies, including colorectal carcinoma (HCT-116), osteosarcoma (U2OS), and gastric adenocarcinoma (MGC-803) [1] [2]. Notably, ZM223 retains efficacy in MLN4924-resistant cells where UBA3 mutations prevent covalent inhibition, highlighting the therapeutic advantage of non-covalent NAE targeting [8].

Table 3: CRL Substrates Accumulated Upon ZM223-Mediated NAE Inhibition

Substrate CategoryKey ProteinsBiological OutcomeCullin Isoform Involved
Cell cycle inhibitorsp21, p27, Wee1G₂/M arrest; cyclin-dependent kinase inhibitionCUL1 (SCF complexes)
DNA replication factorsCDT1, SET8Replication stress; genomic instabilityCUL4 (CRL4)
Apoptosis regulatorsNOXA, BIMPro-apoptotic signaling amplificationCUL2/5 (CRL2/5)
Oncogenic driversHIF-1α, c-MycAttenuation of metabolic reprogrammingCUL2 (CRL2)

Modified from [4] [6] [10].

Properties

Product Name

ZM223

IUPAC Name

N-[6-[[2-(4-aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide

Molecular Formula

C23H17F3N4O2S2

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C23H17F3N4O2S2/c24-23(25,26)14-3-1-13(2-4-14)21(32)30-22-29-18-10-7-16(11-19(18)34-22)28-20(31)12-33-17-8-5-15(27)6-9-17/h1-11H,12,27H2,(H,28,31)(H,29,30,32)

InChI Key

XPPKZMFJCSEUSX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.